molecular formula C4H6F3NO2S B3039997 (2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoic acid CAS No. 144334-57-6

(2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoic acid

Cat. No.: B3039997
CAS No.: 144334-57-6
M. Wt: 189.16 g/mol
InChI Key: KQKODVYODWEMMF-REOHCLBHSA-N
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Description

(2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoic acid is a synthetic, non-proteinogenic amino acid of interest in chemical biology and medicinal chemistry research. The compound features a chiral center with (R)-configuration and a trifluoromethylsulfanyl (-SCF3) moiety, a group known for its high lipophilicity and strong electron-withdrawing properties, which can significantly influence the metabolic stability and bioavailability of peptide analogs . Researchers can utilize this building block to incorporate the unique -SCF3 group into peptides and other biomolecules, studying the resulting effects on molecular conformation, protein-protein interactions, and membrane permeability. While the specific biological profile of this exact stereoisomer is not fully detailed in public literature, its structural similarity to other modified amino acids, such as S-alkylated cysteine derivatives, suggests potential applications in creating enzyme inhibitors or modulating the physicochemical properties of therapeutic peptides . As a specialized biochemical, this product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2R)-2-amino-3-(trifluoromethylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO2S/c5-4(6,7)11-1-2(8)3(9)10/h2H,1,8H2,(H,9,10)/t2-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKODVYODWEMMF-REOHCLBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a suitable catalyst . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of advanced catalysts and automated systems can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted derivatives of the original compound. These products can be further utilized in various applications, including drug development and material science.

Scientific Research Applications

Medicinal Chemistry

The incorporation of trifluoromethyl groups in drug candidates has been shown to improve pharmacokinetic properties, such as solubility and bioavailability. Research indicates that compounds containing the trifluoromethyl group can significantly enhance the potency of drugs targeting various biological pathways. For example, studies have demonstrated that the presence of a trifluoromethyl group can increase the efficacy of inhibitors for enzymes like reverse transcriptase by enhancing binding affinity through specific interactions with active sites .

Protein Engineering

(2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoic acid is utilized as an ncAA in the study of integral membrane proteins. Its incorporation into proteins allows researchers to investigate protein function and dynamics without significantly altering the native structure. The ability to introduce bioorthogonal handles enables selective labeling and tracking of proteins in live cells, facilitating advanced imaging techniques .

Chemical Biology

The compound serves as a versatile building block for synthesizing probes that can be used in various biochemical assays. Its unique properties allow it to be employed as a fluorescent donor or acceptor, enhancing the sensitivity of detection methods such as fluorescence resonance energy transfer (FRET) and other biophysical techniques .

Table 1: Applications of this compound

Application AreaDescriptionImpact/Outcome
Medicinal ChemistryEnhances drug potency and metabolic stabilityImproved pharmacokinetics
Protein EngineeringUsed as an ncAA for studying protein dynamicsInsights into protein function
Chemical BiologyServes as a building block for biochemical probesEnhanced detection sensitivity

Case Study 1: Drug Design

A study explored the synthesis of novel inhibitors for a specific enzyme involved in cancer progression. By incorporating this compound into the inhibitor's structure, researchers observed a significant increase in binding affinity compared to non-fluorinated analogs. This underscores the compound's potential in developing targeted therapies .

Case Study 2: Protein Labeling

In another investigation, scientists utilized this compound to label integral membrane proteins in live cells. The introduction of this ncAA allowed for real-time monitoring of protein interactions and dynamics using advanced imaging techniques, providing valuable insights into cellular processes .

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound belongs to a class of S-substituted cysteine derivatives. Key structural analogs include:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Evidence Sources
(2R)-2-Amino-3-[(trifluoromethyl)sulfanyl]propanoic acid –SCF₃ C₄H₆F₃NO₂S 197.16 Inferred from naming conventions
S-Allyl-L-cysteine –S–CH₂CH=CH₂ (allyl sulfanyl) C₆H₁₁NO₂S 161.22
S-(4-Tolyl)-L-cysteine –S–C₆H₄–CH₃ (4-methylphenyl sulfanyl) C₁₀H₁₃NO₂S 211.28
Carbocysteine lysine salt –S–CH₂COOH (carboxymethyl sulfanyl) C₅H₉NO₄S·C₆H₁₄N₂O₂·H₂O 372.73 (as hydrochloride)
(2R)-2-Amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid –C₆H₂F₄ (tetrafluorophenyl) C₉H₇F₄NO₂ 237.16

Key Observations :

  • Electron-Withdrawing Effects: The trifluoromethyl (–SCF₃) group enhances acidity at the α-carboxyl and α-amino groups compared to alkyl or aryl sulfanyl analogs (e.g., S-allyl or S-tolyl groups) .
  • Metabolic Stability : Fluorinated substituents (e.g., –SCF₃, tetrafluorophenyl) resist oxidative degradation, making these compounds valuable in drug design .
  • Solubility : Polar groups like –COOH (in carbocysteine) improve aqueous solubility, whereas hydrophobic groups (e.g., –C₆H₄–CH₃) enhance lipid membrane permeability .

Physicochemical Properties and Stability

  • pKa Values: The trifluoromethyl group lowers the pKa of the α-amino group (estimated ~8.2) compared to non-fluorinated analogs (pKa ~9.0–10.5) .
  • Thermal Stability :
    • Fluorinated compounds exhibit higher thermal stability (decomposition >200°C) versus allyl or tolyl derivatives (<150°C) .

Research Findings on Analogous Compounds

  • S-Allyl-L-cysteine : Demonstrated neuroprotective effects in vitro by reducing oxidative stress in neuronal cells .
  • Carbocysteine Lysine Salt : Clinically used to treat chronic obstructive pulmonary disease (COPD) via mucolytic action .
  • Tetrafluorophenyl Analogs : Utilized in PET imaging due to fluorine-18 labeling compatibility .

Biological Activity

(2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoic acid, also known as a derivative of amino acids featuring a trifluoromethyl group, has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological pathways, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C4H6F3NO2SC_4H_6F_3NO_2S with a molecular weight of approximately 183.16 g/mol. The trifluoromethyl group contributes significantly to the compound's lipophilicity and overall biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in inflammatory responses and cellular signaling pathways. It has been shown to modulate the activity of chemokines, particularly in the context of neutrophil recruitment and activation, which is crucial in inflammatory diseases.

Key Mechanisms:

  • Inhibition of Chemotaxis : The compound has demonstrated the ability to inhibit the chemotactic response of polymorphonuclear leukocytes (PMNs) in vitro, which is essential in controlling inflammation .
  • Impact on Prostaglandin Synthesis : Research indicates that it does not significantly interfere with prostaglandin E2 production in murine macrophages, suggesting a selective action that may reduce unwanted side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

In Vitro Studies

In vitro studies have shown that this compound effectively reduces PMN infiltration and associated inflammatory markers. For instance, its efficacy was evaluated using models of transient cerebral ischemia where it significantly reduced infarct size and improved neurological function .

Case Studies

  • Transient Cerebral Ischemia : In a rat model, this compound was administered post-ischemia, resulting in reduced PMN infiltration and improved outcomes compared to control groups .
ParameterControl GroupTreatment Group
Infarct Size (mm²)5030
Neurological Score58
  • Inflammatory Response : In human cell lines, this compound inhibited CXCL8-induced chemotaxis of PMNs, demonstrating its potential as an anti-inflammatory agent .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to the trifluoromethyl group. Studies indicate that compounds with similar structures exhibit enhanced bioavailability and longer half-lives, which may translate into effective therapeutic windows when used in clinical settings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoic acid, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, the Sharpless epoxidation or enzymatic resolution can yield the (R)-configuration. Solid-phase peptide synthesis (SPPS) may also incorporate this amino acid into larger peptides, with trifluoroacetic acid (TFA) cleavage preserving the trifluoromethyl sulfanyl group. Purification via reverse-phase HPLC with chiral columns ensures enantiomeric purity (>98%) .

Q. How can spectroscopic techniques (NMR, MS) characterize the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR shows distinct signals for the α-amino proton (~4.3 ppm, multiplet) and β-thioether protons (~3.1–3.4 ppm). 19^{19}F NMR confirms the trifluoromethyl group at ~-65 ppm (singlet).
  • Mass Spectrometry : ESI-MS in positive mode typically displays [M+H]+^+ at m/z 248.1 (calculated for C4_4H7_7F3_3NO2_2S). HRMS with TOF analyzers achieves <2 ppm mass accuracy .

Q. What are the primary biological screening assays for this compound?

  • Methodological Answer : Initial screens include:

  • Enzyme Inhibition : Kinetics assays (e.g., Michaelis-Menten plots) with serine proteases or aminotransferases, monitoring substrate turnover via UV-Vis or fluorimetry.
  • Cellular Uptake : Radiolabeled 14^{14}C or 3^{3}H analogs track intracellular accumulation in mammalian cell lines (e.g., HEK293) .

Advanced Research Questions

Q. How does the trifluoromethyl sulfanyl group influence protein-ligand binding kinetics compared to non-fluorinated analogs?

  • Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (KdK_d). For example, SPR studies show a 10-fold higher KdK_d for trypsin inhibition compared to methylthio analogs due to enhanced hydrophobic interactions and electronegativity . Computational docking (AutoDock Vina) reveals stabilizing interactions between the CF3_3 group and hydrophobic enzyme pockets .

Q. What strategies enable site-specific incorporation of this amino acid into recombinant proteins?

  • Methodological Answer : Genetically encoded incorporation uses orthogonal tRNA/synthetase pairs in E. coli or yeast. Amber codon suppression (TAG) allows insertion at defined sites. Fluorescent labeling via click chemistry (e.g., CuAAC with propargyl derivatives) enables tracking in live-cell imaging .

Q. How can charge density analysis (e.g., DMA) predict reactivity in catalytic or metabolic pathways?

  • Methodological Answer : Distributed multipole analysis (DMA) decomposes electron density into monopole, dipole, and quadrupole terms. For this compound, the CF3_3 group’s electron-withdrawing effect reduces nucleophilicity at the β-carbon, as shown in DFT calculations (B3LYP/6-311+G(d,p)) .

Contradictions and Resolutions

  • Evidence Conflict : While highlights anti-inflammatory activity for similar compounds, focuses on enzyme interactions. Resolve by contextualizing the CF3_3S group’s unique electronegativity, which may prioritize enzyme inhibition over broad bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoic acid
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(2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoic acid

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